molecular formula C19H17BrN4O2S2 B3297298 4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 895436-24-5

4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3297298
CAS No.: 895436-24-5
M. Wt: 477.4 g/mol
InChI Key: BAFKDDFEAXJVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This compound is characterized by a 3-methylphenyl substituent at position 2 of the triazolothiazole ring and a 4-bromobenzenesulfonamide group linked via an ethyl chain at position 4.

Properties

IUPAC Name

4-bromo-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-13-3-2-4-14(11-13)18-22-19-24(23-18)16(12-27-19)9-10-21-28(25,26)17-7-5-15(20)6-8-17/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFKDDFEAXJVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole-Thiazole Moiety: The initial step involves the cyclization of appropriate precursors to form the triazole-thiazole core. This can be achieved through the reaction of 3-methylphenyl hydrazine with a suitable thioamide under acidic conditions.

    Sulfonamide Formation: The final step involves the reaction of the brominated triazole-thiazole intermediate with benzene-1-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the triazole-thiazole moiety.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The triazole-thiazole moiety can bind to enzyme active sites, inhibiting their activity. The sulfonamide group can interact with proteins, disrupting their function. These interactions can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

4-Ethoxy-N-{2-[2-(4-Methylphenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-Yl]Ethyl}Benzene-1-Sulfonamide

  • Key Differences : The ethoxy group replaces the bromine atom at the para position of the benzene ring.
  • However, bromine’s electron-withdrawing nature may improve metabolic stability .

3-Fluoro-4-Methoxy-N-{2-[2-(4-Methoxyphenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-Yl]Ethyl}Benzene-1-Sulfonamide

  • Key Differences : Contains a fluorine atom and methoxy group at positions 3 and 4 of the benzene ring, respectively.
  • Impact : Fluorine’s electronegativity and methoxy’s steric effects may influence pharmacokinetics. This compound has a molecular weight of 462.52 g/mol (vs. ~480 g/mol for the brominated analogue), suggesting differences in solubility and bioavailability .

Functional Analogues

5-Amino-2-Phenyl[1,3]Thiazolo[3,2-b][1,2,4]Triazole-6-Carboxamide

  • Key Differences : Lacks the sulfonamide group but includes a carboxamide moiety.
  • Synthetic Pathway : Synthesized via one-pot reactions involving cyanides and 5-mercapto-3-phenyl-1,2,4-triazole under acidic conditions .
  • Biological Activity : Demonstrates moderate antimicrobial activity, though less potent than sulfonamide-containing derivatives .

3-[4-(N,N-Dimethylamino)Phenyl]-6-[2-(2,4-Dichlorophenoxy)Ethyl]-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole

  • Key Differences: Features a thiadiazole-triazole hybrid with dichlorophenoxy and dimethylamino substituents.
  • Biological Activity: Exhibits weak anti-inflammatory activity in carrageenan-induced paw edema models but notable analgesic effects in hot-plate tests .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C₂₁H₁₉BrN₄O₂S₂ ~480 4-Br, 3-methylphenyl Antimicrobial (theoretical)
4-Ethoxy Analogue C₂₂H₂₂N₄O₃S₂ ~466 4-Ethoxy, 4-methylphenyl Not reported
3-Fluoro-4-Methoxy Analogue C₂₀H₁₉FN₄O₄S₂ 462.52 3-F, 4-OCH₃, 4-methoxyphenyl Research-use only (no activity data)
5-Amino-2-Phenyl[1,3]Thiazolo[3,2-b][1,2,4]Triazole-6-Carboxamide C₁₃H₁₀N₆OS 306.33 Carboxamide, phenyl Moderate antimicrobial
3-[4-(N,N-Dimethylamino)Phenyl]-6-[2-(2,4-Dichlorophenoxy)Ethyl]-Triazolo[3,4-b]Thiadiazole C₂₀H₁₈Cl₂N₆OS 493.36 Dichlorophenoxy, dimethylamino Analgesic, weak anti-inflammatory

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis likely involves multi-step protocols similar to those for triazolothiazole derivatives, such as cyclization of thioamide intermediates or coupling reactions with sulfonamide precursors .

Bioactivity Trends :

  • Bromine substituents (as in the target compound) are associated with enhanced antibacterial activity compared to chlorine or methoxy groups in related sulfonamides .
  • Triazole-thiazole hybrids generally exhibit better metabolic stability than thiadiazole analogues, making them more viable for drug development .

Limitations : Structural complexity (e.g., fused rings, bulky substituents) may reduce solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

The compound 4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.

Chemical Structure and Synthesis

The compound features a bromine atom, a sulfonamide group, and a triazolothiazole moiety. The synthesis typically involves several steps:

  • Formation of the Triazolothiazole Core : Cyclization of appropriate precursors.
  • Bromination : Introduction of the bromine atom using brominating agents.
  • Sulfonamide Group Attachment : Reaction with sulfonyl chloride in the presence of a base.

The unique combination of functional groups in this compound contributes to its diverse biological properties.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The triazolothiazole moiety is particularly important for binding to these targets, while the sulfonamide group enhances solubility and bioavailability. The precise pathways and interactions are still under investigation but are crucial for understanding its pharmacological potential.

Biological Activities

Recent studies have highlighted various biological activities associated with triazolothiazole derivatives, including:

  • Anticancer Activity : Compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 1.1 to 18.8 µM in different assays .
  • Antimicrobial Properties : Research indicates that triazolothiazole derivatives possess antibacterial and antifungal activities. The compounds exhibit comparable effectiveness against pathogenic bacteria when tested against standards like chloramphenicol .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes such as carbonic anhydrase and cholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease .

Case Studies

A few notable studies involving triazolothiazole derivatives include:

  • Cytotoxicity Studies : A study reported that specific derivatives exhibited potent cytotoxic activity against human malignant cell lines (e.g., MCF-7) compared to standard treatments .
  • Antitubercular Activity : Another investigation showed that certain compounds displayed promising inhibition against Mycobacterium tuberculosis, suggesting potential for developing new antituberculosis agents .
  • In Silico Studies : Molecular modeling has been employed to predict the pharmacokinetic profiles and binding affinities of these compounds to their targets, aiding in rational drug design .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.0
Compound BAntimicrobial12.0
Compound CEnzyme Inhibitor10.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.